ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It was identified through a high-throughput screening effort seeking to discover small molecules capable of protecting pancreatic β-cells from glucolipotoxicity []. ETP-45658 exhibits activity against specific kinase families including cyclin-dependent kinases (CDKs), PI3K, Janus kinase (JAK), and Rho-associated kinase 2 (ROCK2) []. Notably, ETP-45658 demonstrates a strong inhibitory effect against the PI3K delta isoform [].
ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases, specifically targeting the PI3K/AKT/mTOR signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate cell growth and survival pathways. The significance of ETP-45658 lies in its selective inhibition profile and its impact on various cancer cell lines, making it a candidate for further clinical development.
ETP-45658 belongs to the class of small molecule inhibitors specifically designed to target the phosphoinositide 3-kinase pathway. It is classified under pharmacological agents with anticancer properties due to its role in inhibiting tumor cell proliferation and inducing apoptosis.
The synthesis of ETP-45658 involves several key steps that utilize rational drug design principles. The compound was developed through structure-activity relationship studies, which guided the selection of functional groups that enhance potency and selectivity against PI3K isoforms.
Technical Details:
The molecular structure of ETP-45658 has been elucidated through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound features a morpholine ring, which is critical for its binding affinity to the target enzyme.
Data:
ETP-45658 undergoes several chemical reactions that are pivotal to its mechanism of action. Primarily, it interacts with the active site of phosphoinositide 3-kinases, leading to inhibition of downstream signaling pathways.
Technical Details:
The mechanism by which ETP-45658 exerts its anticancer effects involves inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell proliferation.
Data:
Relevant Data:
The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability .
ETP-45658 has potential applications in:
The ongoing research into ETP-45658 aims to further elucidate its therapeutic potential and optimize its use in clinical settings .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2